

Naphthol AS-BI Phosphate: A Comprehensive Technical Guide for Phosphatase Detection

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Compound of Interest

Compound Name: Naphthol AS-BI phosphate

Cat. No.: B159462

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Introduction

Naphthol AS-BI phosphate is a versatile substrate widely utilized in biochemistry and histochemistry for the detection of phosphatase activity.^{[1][2][3][4]} It serves as a substrate for both acid and alkaline phosphatases, making it a valuable tool in various research and diagnostic applications.^{[1][2][3][4]} Upon enzymatic cleavage of the phosphate group, **Naphthol AS-BI phosphate** is converted to 7-bromo-3-hydroxy-2-naphtho-o-anisidine (Naphthol AS-BI), a highly fluorescent product.^{[5][6][7]} This fluorogenic and chromogenic property allows for the sensitive quantification and localization of phosphatase activity in a variety of biological samples.

This technical guide provides an in-depth overview of **Naphthol AS-BI phosphate** as a phosphatase substrate, including its chemical properties, kinetic parameters, detailed experimental protocols, and its application in studying signal transduction pathways.

Chemical and Physical Properties

Naphthol AS-BI phosphate, with the chemical formula $C_{18}H_{15}BrNO_6P$, is a substituted naphthol derivative.^[5] Key properties are summarized in the table below.

Property	Value	Reference
Synonyms	7-Bromo-3-hydroxy-2-naphthoic-o-anisidide phosphate, N-ASBI-P	[5]
Molecular Weight	452.19 g/mol	[5]
Appearance	White to light yellow powder	
Solubility	Methanol: 50 mg/mL, DMF: 50 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL	[7]
Storage Temperature	-20°C	[7]

The enzymatic reaction product, Naphthol AS-BI, exhibits distinct spectral properties that are crucial for its detection.

Spectral Property	Wavelength (nm)	Reference
Excitation Maximum	405	[5][6]
Emission Maximum	515	[5][6]

Enzyme Kinetics

The efficiency of **Naphthol AS-BI phosphate** as a substrate is characterized by its kinetic parameters, the Michaelis constant (K_m) and the maximum velocity (V_{max}). These parameters are crucial for designing and interpreting enzyme assays.

Alkaline Phosphatase

A study utilizing a quantitative histochemical method has determined the apparent kinetic parameters for rat intestinal unspecific alkaline phosphatase.[1]

| Enzyme Source | Apparent K_m (mM) | Apparent V_{max} (absorbance units) | Reference | | --- | --- | --- | | Rat Intestinal Mucosa (Apical) | 0.81 ± 0.43 | 3.99 ± 1.217 |[1] | | Rat Intestinal Mucosa (Basal) | 0.82 ± 0.261 | 3.26 ± 0.719 |[1] |

Note: Vmax is expressed in absorbance units as measured in the specific histochemical study.

Acid Phosphatase

While **Naphthol AS-BI phosphate** is a known substrate for acid phosphatases, specific K_m and V_{max} values for its interaction with acid phosphatases were not available in the reviewed literature. However, its utility in acid phosphatase assays, particularly for tartrate-resistant acid phosphatase (TRAP), is well-documented.[\[4\]](#)

Experimental Protocols

Fluorometric Assay for Alkaline Phosphatase Activity

This protocol provides a general framework for determining alkaline phosphatase activity in a 96-well plate format.

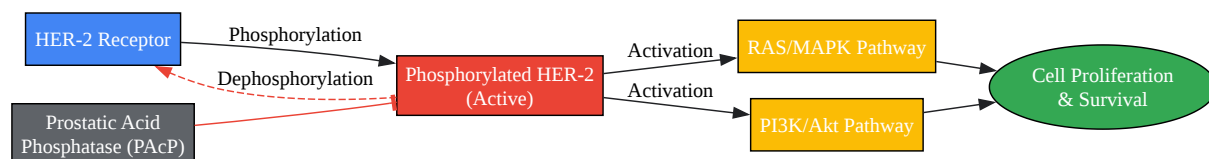
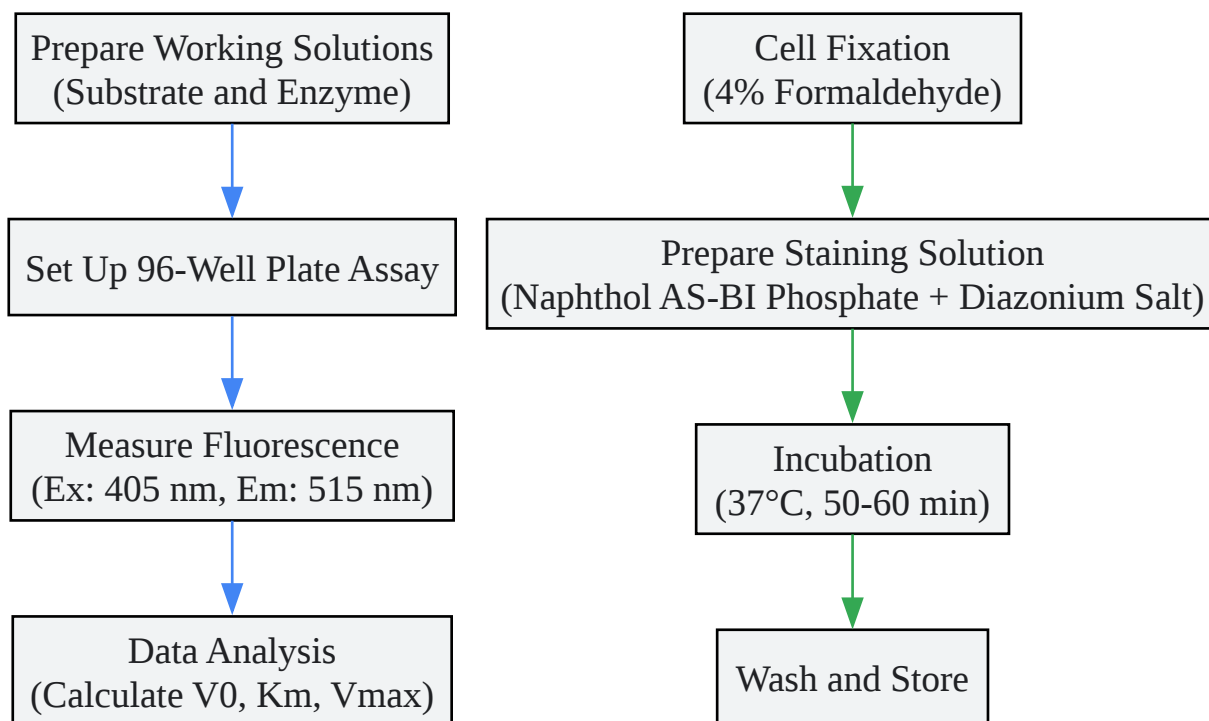
Materials:

- **Naphthol AS-BI phosphate** stock solution (e.g., 10 mM in DMF or DMSO)
- Alkaline phosphatase (e.g., from calf intestine)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 9.5, containing 10 mM $MgCl_2$)
- 96-well black microplate
- Fluorometer

Procedure:

- Prepare Working Solutions:
 - Dilute the **Naphthol AS-BI phosphate** stock solution to the desired final concentrations (e.g., 0.1, 0.2, 0.5, 1, 2 mM) in the assay buffer.
 - Prepare a series of alkaline phosphatase dilutions in the assay buffer.
- Assay Setup:

- Add 50 μ L of the **Naphthol AS-BI phosphate** working solutions to the wells of the microplate.
- To initiate the reaction, add 50 μ L of the alkaline phosphatase dilutions to the wells.
- Include a substrate blank (assay buffer instead of enzyme) and an enzyme blank (assay buffer instead of substrate) for background correction.
- Measurement:
 - Immediately place the microplate in a fluorometer pre-set to an excitation wavelength of ~405 nm and an emission wavelength of ~515 nm.
 - Record the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
- Data Analysis:
 - Calculate the initial reaction rates (V_0) from the linear portion of the fluorescence versus time plots.
 - Plot V_0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} .



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